2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of 2-[(2-Hydroxy-5-methylphenyl)methyl]phenol. The reaction conditions often involve the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Post-reaction, the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Ethers or esters
Scientific Research Applications
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzophenone
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-Hydroxy-4-methylbenzophenone
Uniqueness
2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
34636-43-6 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C14H13NO4/c1-9-2-4-13(16)10(6-9)7-11-8-12(15(18)19)3-5-14(11)17/h2-6,8,16-17H,7H2,1H3 |
InChI Key |
CMKWNYRBKWGWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.